Etofenamate Palmitate

Lipophilicity LogP Chromatographic retention

Etofenamate palmitate is the hexadecanoic acid ester of etofenamate, a fenamic acid-class non-steroidal anti-inflammatory drug (NSAID) that acts as a non-selective cyclooxygenase (COX) inhibitor. This compound is both a naturally occurring Phase II metabolite of etofenamate, identified in dogs alongside six other fatty acid conjugates, and a recognized pharmaceutical impurity designated as Etofenamate Impurity 9.

Molecular Formula C34H48F3NO5
Molecular Weight 607.755
CAS No. 81427-95-4
Cat. No. B585327
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEtofenamate Palmitate
CAS81427-95-4
Synonyms2-[[3-(Trifluoromethyl)phenyl]amino]-benzoic Acid 2-[2-[(1-Oxohexadecyl)oxy]ethoxy]ethyl Ester
Molecular FormulaC34H48F3NO5
Molecular Weight607.755
Structural Identifiers
SMILESCCCCCCCCCCCCCCCC(=O)OCCOCCOC(=O)C1=CC=CC=C1NC2=CC=CC(=C2)C(F)(F)F
InChIInChI=1S/C34H48F3NO5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-22-32(39)42-25-23-41-24-26-43-33(40)30-20-15-16-21-31(30)38-29-19-17-18-28(27-29)34(35,36)37/h15-21,27,38H,2-14,22-26H2,1H3
InChIKeyXIWHBJZGLYSWGT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Etofenamate Palmitate (CAS 81427-95-4): What Scientific and Industrial Buyers Need to Know About This Reference Standard and Metabolite


Etofenamate palmitate is the hexadecanoic acid ester of etofenamate, a fenamic acid-class non-steroidal anti-inflammatory drug (NSAID) that acts as a non-selective cyclooxygenase (COX) inhibitor [1]. This compound is both a naturally occurring Phase II metabolite of etofenamate, identified in dogs alongside six other fatty acid conjugates, and a recognized pharmaceutical impurity designated as Etofenamate Impurity 9 [2]. As a fully characterized reference standard with a molecular formula of C34H48F3NO5 and molecular weight of 607.74 g/mol, it is supplied under ISO 17034 accreditation for use in analytical method development, method validation, ANDA/DMF submissions, and quality control applications during etofenamate drug substance and finished product testing [3].

Etofenamate Palmitate: Why Interchanging Etofenamate Fatty Acid Ester Reference Standards Destabilizes Regulatory Compliance and Analytical Accuracy


Etofenamate palmitate cannot be substituted with the parent drug etofenamate, its other fatty acid ester homologs (myristate, stearate), or the primary metabolite flufenamic acid without compromising analytical traceability. Each fatty acid ester possesses a unique chain-length-dependent lipophilicity (LogP 11.6–13.4), distinct chromatographic retention behavior under validated HPLC conditions, and a specific pharmacopeial impurity designation [1]. Using etofenamate palmitate as a reference standard ensures that the correct impurity peak is identified, that system suitability criteria are met, and that quantification falls within regulatory acceptance limits defined by ICH Q2(R1) validation parameters. Substitution with a non-equivalent ester would introduce misidentification of impurities, invalidate calibration curves, and jeopardize ANDA or DMF submission data integrity .

Etofenamate Palmitate: Head-to-Head Quantitative Evidence for Procurement and Analytical Selection


Lipophilicity Gradient: Etofenamate Palmitate vs. Parent Drug and Homologous Fatty Acid Esters

Etofenamate palmitate exhibits a calculated LogP of 12.30, which is approximately 8.5 log units higher than the parent drug etofenamate (LogP 3.79–4.14) and lies between the myristate ester (XLogP 11.6, C14 chain) and the stearate ester (LogP 13.36, C18 chain) . This 0.70 log unit difference from the myristate and 1.06 log unit difference from the stearate translates to a 5.0-fold and 11.5-fold difference in octanol-water partition coefficient, respectively, enabling robust reversed-phase HPLC separation under gradient conditions.

Lipophilicity LogP Chromatographic retention QSAR

Validated HPLC Method for Simultaneous Determination: Etofenamate Palmitate Resolved from 10 Co-Eluting Analytes

A doctoral thesis by Çalıkoğlu and Berkkan (2019) developed and validated an HPLC method for the simultaneous determination of 11 analytes in etofenamate cream formulations, including the active ingredient etofenamate, its three fatty acid esters (myristate, palmitate, stearate), preservatives, and process-related impurities [1]. The method employed a C8 Hypersil 125 mm × 4.6 mm, 5 µm column with a sodium acetate/methanol gradient at 2.0 mL/min and 40 °C. Under these conditions, etofenamate palmitate was selectively resolved from etofenamate myristate and etofenamate stearate. Method precision for all analytes, including etofenamate palmitate, yielded relative standard deviations (RSD) of 0.24–2.02%, with mean recovery values of 91.5–102.6%, fully compliant with ICH Q2(R1) guidelines.

HPLC method validation Impurity profiling Quality control ICH Q2(R1)

Metabolite Identity and Biological Origin: Etofenamate Palmitate as a Specific Marker of Phase II Fatty Acid Conjugation

Dell et al. (1982) demonstrated that after oral administration of etofenamate to dogs, a highly lipophilic metabolite fraction was isolated by extraction and TLC, then separated by HPLC and GLC into seven distinct etofenamate fatty acid esters: oleate, palmitate, linoleate, stearate, palmitoleate, myristate, and laurate [1]. The palmitate ester was unequivocally identified by NMR and mass spectrometry and confirmed by comparison with authentic synthesized material. This established etofenamate palmitate as a bona fide metabolic product, distinguishing it from process-related impurities that arise solely from manufacturing. The relative abundance of the palmitate ester versus the other six esters has implications for metabolite-specific toxicological assessment and mass balance studies in drug development.

Drug metabolism Metabolite identification Pharmacokinetics Toxicology

Pharmacopeial Impurity Classification: Etofenamate Palmitate as Impurity 9 vs. Other Designated Impurities

Etofenamate palmitate is catalogued as Etofenamate Impurity 9 by multiple reference standard suppliers, with CAS 81427-95-4 and a purity specification of ≥95% (HPLC) . In contrast, etofenamate myristate (CAS 81427-99-8) and etofenamate stearate (CAS 81427-97-6) carry distinct impurity designations. This differentiation matters because regulatory submissions (ANDA, NDA) require that each specified impurity be individually identified, quantified, and reported against its own characterized reference standard. Using the correct impurity reference standard (Impurity 9 for the palmitate ester) ensures that the analytical method's specificity, linearity, accuracy, and precision data directly correspond to the impurity peak being integrated in the sample chromatogram, thereby satisfying ICH Q3A/Q3B impurity reporting thresholds.

Pharmacopeial standards Impurity reference standards Regulatory compliance

Traceability to ISO 17034 Reference Standards: Supply Chain Integrity for Regulatory Filings

Etofenamate palmitate is available as an ISO 17034-accredited reference standard from Mikromol (LGC) distributed through Fisher Scientific, with a certified purity assignment established by mass balance (HPLC, water content, residual solvents, and inorganic impurities) . This accreditation level exceeds the typical 'research grade' purity statement offered by many alternative suppliers of etofenamate fatty acid esters, which may lack formal certification and uncertainty budgets. For pharmaceutical quality control laboratories operating under GMP, the availability of an ISO 17034-certified reference standard for etofenamate palmitate directly supports metrological traceability to the SI unit and satisfies regulatory authority expectations (FDA, EMA) for reference standard qualification. Alternative etofenamate ester standards from non-accredited sources may require costly and time-consuming in-house characterization before use in a regulated GMP environment.

ISO 17034 Reference material Metrological traceability GMP

Etofenamate Palmitate: High-Value Application Scenarios for Reference Standard Procurement


Impurity Profiling and Stability-Indicating Method Validation for Etofenamate Drug Products

When developing a stability-indicating HPLC method for etofenamate topical creams or gels, etofenamate palmitate must be included as a specified impurity reference standard (Impurity 9). The validated method by Çalıkoğlu and Berkkan (2019) demonstrated that etofenamate palmitate can be simultaneously resolved from etofenamate myristate, etofenamate stearate, flufenamic acid, and six other analytes on a C8 column with a methanol/sodium acetate gradient [1]. Using the ISO 17034-accredited palmitate standard ensures that system suitability parameters (resolution, tailing factor, and theoretical plates) are met and that the impurity peak is correctly assigned in forced degradation and accelerated stability studies, directly supporting ANDA and DMF chemistry, manufacturing, and controls (CMC) sections.

Metabolite Identification and Pharmacokinetic Mass Balance Studies

In preclinical and clinical pharmacokinetic studies of etofenamate, quantifying the palmitate ester metabolite in plasma, urine, or tissue samples requires an authentic reference standard for LC-MS/MS method calibration. The original discovery by Dell et al. (1982) confirmed that etofenamate palmitate is one of seven fatty acid ester metabolites formed in vivo, and its identification was validated by NMR and MS against a synthetic standard [1]. Procuring the characterized palmitate standard enables accurate determination of this metabolite's exposure, which is essential for mass balance calculations, metabolite safety testing (ICH M3(R2)), and evaluating the contribution of fatty acid conjugation to the overall clearance of etofenamate.

GMP Quality Control Batch Release Testing

Pharmaceutical manufacturers of etofenamate-containing finished dosage forms must demonstrate that the palmitate ester impurity (Impurity 9) is controlled below the ICH Q3B identification threshold. Incorporating the Mikromol ISO 17034-certified etofenamate palmitate reference standard into QC batch release protocols ensures metrological traceability, as required by 21 CFR 211.194 and EU GMP Chapter 6 [1]. The certified purity value and accompanying uncertainty budget from the manufacturer's Certificate of Analysis permit calculation of the actual impurity content in each batch without the need for additional in-house characterization, thereby reducing QC cycle time and minimizing the risk of OOS investigations due to standard-related errors.

Analytical Method Transfer and Pharmacopeial Monograph Compliance

When transferring a validated impurity method between laboratories or contract manufacturing organizations, etofenamate palmitate serves as a common, well-characterized reference point for system suitability testing. Its availability as an accredited standard from multiple vendors (Mikromol/LGC, Axios Research) with consistent CAS registry (81427-95-4) and impurity designation (Impurity 9) reduces inter-laboratory variability [1]. This standardization is critical for meeting European Pharmacopoeia and USP monograph requirements for etofenamate drug substance and product, where specified impurities must be controlled using pharmacopeial reference standards or properly qualified secondary standards traceable to them.

Quote Request

Request a Quote for Etofenamate Palmitate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.